Piromidic acid - 19562-30-2

Piromidic acid

Catalog Number: EVT-278689
CAS Number: 19562-30-2
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piromidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) is a synthetic antibacterial agent belonging to the first generation of quinolones. [] It was first synthesized and studied in the 1970s as a potential therapeutic agent for urinary tract infections. [] Piromidic acid is primarily active against gram-negative bacteria, including some strains of Pseudomonas aeruginosa. [, , ] Although structurally similar to nalidixic acid, piromidic acid demonstrates distinct antibacterial activity and resistance patterns. [, ] Its use in scientific research has provided valuable insights into bacterial resistance mechanisms and the development of novel antibacterial agents.

Synthesis Analysis

Piromidic acid is synthesized through a multi-step process starting with the reaction of 2,6-dichloro-3-nitropyridine with ethyl cyanoacetate. This is followed by a series of reactions including cyclization, hydrolysis, decarboxylation, chlorination, and finally, nucleophilic substitution with pyrrolidine to yield piromidic acid. [] Several derivatives of piromidic acid have been synthesized by modifying the substituents on the pyridopyrimidine core, aiming to explore structure-activity relationships and develop more potent antibacterial agents. [, ] One such derivative, pipemidic acid, which replaces the pyrrolidine ring with a piperazine ring, exhibits a broader spectrum of activity and improved potency compared to piromidic acid. [, ]

Molecular Structure Analysis

Piromidic acid undergoes various metabolic transformations, primarily involving hydroxylation in the pyrrolidine ring. [, ] This hydroxylation process is mainly catalyzed by the cytochrome P450 enzyme system in the liver microsomes. [] The major metabolites identified include 2-hydroxypiromidic acid (M-II) and 3-hydroxypiromidic acid (M-V). [, ] M-II is further metabolized to form the corresponding gamma-aminobutyric acid derivative (M-IV) and 2,5-dihydroxypyrrolidine derivative (M-VI). [, ] These metabolites have been found to possess varying degrees of antibacterial activity. []

Mechanism of Action

Piromidic acid, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II). [, ] DNA gyrase is an essential enzyme for bacterial DNA replication and transcription. [] Piromidic acid binds to the gyrase-DNA complex, stabilizing the complex and preventing the resealing of DNA strands, ultimately leading to bacterial cell death. [, ] Resistance to piromidic acid often involves mutations in the gyrase enzyme, reducing its binding affinity to the drug. []

Physical and Chemical Properties Analysis

Piromidic acid is a white to pale yellow crystalline powder. [] It is sparingly soluble in water, slightly soluble in methanol, and practically insoluble in diethyl ether. [] Piromidic acid exhibits characteristic UV absorption spectra, which has been utilized for its analytical detection in various biological matrices. [, , , , , , , ]

Applications
  • In vitro antibacterial activity assessment: Piromidic acid has been extensively used as a reference compound for evaluating the antibacterial activity of novel quinolone derivatives. [, , ] Studies comparing its activity to other quinolones provide valuable insights into structure-activity relationships and guide the development of new antibacterial agents. [, , ]
  • Investigation of bacterial resistance mechanisms: Research on piromidic acid resistance has contributed significantly to the understanding of how bacteria develop resistance to quinolones. [] Studies analyzing mutations associated with piromidic acid resistance in genes encoding DNA gyrase and drug efflux pumps have advanced our knowledge of bacterial resistance mechanisms. [, ]
  • Pharmacokinetic and metabolism studies: Several studies have investigated the pharmacokinetics and metabolic fate of piromidic acid in various animal models, including rats, fish, and dogs. [, , , , , , , ] These studies provide valuable information about its absorption, distribution, metabolism, and excretion, contributing to a better understanding of its efficacy and potential for therapeutic applications. [, , , , , , , ]
  • Environmental monitoring: Due to its use in aquaculture, methods have been developed to detect and quantify piromidic acid residues in fish and shrimp. [, , , ] These methods utilize advanced analytical techniques like liquid chromatography and mass spectrometry to ensure food safety and monitor the potential environmental impact of piromidic acid usage. [, , , ]

Nalidixic Acid

Compound Description: Nalidixic acid is a first-generation quinolone antibacterial agent that acts as a DNA gyrase inhibitor. It exhibits activity primarily against gram-negative bacteria. []

Pipemidic Acid

Compound Description: Pipemidic acid is another first-generation quinolone antibacterial agent that also acts as a DNA gyrase inhibitor. It exhibits activity against both gram-negative and some gram-positive bacteria. [, ]

Relevance: Pipemidic acid is structurally similar to piromidic acid, both belonging to the pyridopyrimidine class of quinolones. While both demonstrate antibacterial activity, pipemidic acid often displays greater potency against nalidixic acid-resistant bacteria. [, ] Interestingly, some bacteria resistant to piromidic acid and nalidixic acid remain susceptible to pipemidic acid, suggesting variations in cross-resistance patterns. [, ] Similar to piromidic acid, pipemidic acid has also been associated with arthropathy in young beagle dogs. []

8-Ethyl-5,8-dihydro-2-dimethylamino-5-oxopyrido [2, 3-d]-pyrimidine-6-carboxylic Acid (VIIa)

Compound Description: This compound is a structural analog of piromidic acid, featuring a dimethylamino group at the 2-position of the pyrido[2,3-d]pyrimidine core. []

Relevance: VIIa shows significant in vitro antibacterial activity, comparable to piromidic acid, against Escherichia coli and Staphylococcus aureus. This highlights the importance of the 8-ethyl and 6-carboxylic acid substituents for antibacterial activity within this structural class. []

2-(3-Hydroxy-1-pyrrolidinyl)-8-ethyl-5,8-dihydro-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic Acid (Metabolite M-V)

Compound Description: This compound, designated as metabolite M-V, is a hydroxylated derivative of piromidic acid, resulting from metabolic processes. [] M-V exhibits greater antibacterial activity than piromidic acid. []

Relevance: M-V represents a key metabolite of piromidic acid and demonstrates even greater antibacterial activity than the parent compound. [, , ] This highlights the potential for enhanced efficacy through metabolic activation.

2-(2-Hydroxy-1-pyrrolidinyl)-8-ethyl-5,8-dihydro-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic Acid (Metabolite M-II)

Compound Description: This compound, designated as metabolite M-II, is another hydroxylated metabolite of piromidic acid. [, ] M-II also exhibits greater antibacterial activity than piromidic acid. []

Relevance: Similar to M-V, M-II represents a major active metabolite of piromidic acid, formed via hydroxylation. [, ] It also demonstrates enhanced antibacterial activity compared to piromidic acid, contributing significantly to the overall efficacy of the drug. [, ]

2-(3-Carboxypropylamino)-8-ethyl-5, 8-dihydro-5-oxopyrido [2, 3-d]-pyrimidine-6-carboxylic Acid (Metabolite M-IV)

Compound Description: M-IV is a metabolite of piromidic acid formed through further metabolism of M-II. [, ] It is a major metabolite found in the bile of rats treated with piromidic acid. []

Relevance: M-IV represents a downstream metabolite in the piromidic acid metabolic pathway. Although less potent than piromidic acid, M-II, and M-V, it contributes to the overall antibacterial activity in biological fluids. []

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl) pyrido [2, 3-d] pyrimidine-6-carboxylic Acid Glucuronide

Compound Description: This compound is a glucuronide conjugate of piromidic acid, formed by the addition of glucuronic acid to the parent molecule. []

Relevance: Glucuronidation represents a major metabolic pathway for piromidic acid, leading to the formation of this conjugate. [] Although glucuronides often exhibit reduced pharmacological activity compared to the parent drug, they play a crucial role in detoxification and elimination.

Oxolinic Acid

Compound Description: Oxolinic acid is a first-generation quinolone antibacterial agent, primarily effective against gram-negative bacteria. [, , ]

Relevance: Oxolinic acid shares structural similarities and a common mechanism of action with piromidic acid, both targeting bacterial DNA gyrase. [, ] They are often studied together due to their similar applications in veterinary medicine, particularly in aquaculture. [, ]

8-Ethyl-5, 8-dihydro-2-(3- and 4-hydroxypiperidino)-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic acids (6a and 6b)

Compound Description: These compounds are structural analogs of piromidic acid, featuring a hydroxypiperidine ring instead of the pyrrolidine ring at the 2-position. []

Relevance: The synthesis and evaluation of 6a and 6b were part of structure-activity relationship studies around piromidic acid. [] These analogs provide insights into the impact of modifications to the heterocyclic ring on antibacterial activity.

O-formyl (5a), -acetyl (5b), -benzoyl (5c), and -methanesulfonyl (5d) derivatives of 2-(3-Hydroxy-1-pyrrolidinyl)-8-ethyl-5,8-dihydro-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic Acid

Compound Description: These compounds represent a series of ester and sulfonate derivatives of metabolite M-V, synthesized to explore structure-activity relationships. []

Relevance: These derivatives of M-V provide further insights into the importance of the hydroxyl group in the pyrrolidine ring for the antibacterial activity of piromidic acid and its metabolites. []

1-Ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid

Compound Description: This compound is a quinolone analog of nalidixic acid with a pyrrolidinyl substituent at the 7-position, structurally related to piromidic acid. []

Relevance: This compound showed significantly higher antibacterial activity than nalidixic acid, pipemidic acid, and piromidic acid, demonstrating the potential of exploring variations in the core structure for enhancing activity. []

1-Ethyl-1,4-dihydro-4-oxo-8-(1-pyrrolyl)quinoline-3-carboxylic acid

Compound Description: This compound is another quinolone analog of nalidixic acid, featuring a pyrrolyl substituent at the 8-position, structurally distinct from piromidic acid. []

Relevance: In contrast to the 7-pyrrolidinyl analog, this compound was inactive as an antibacterial agent. [] This finding highlights the critical influence of the position and nature of the substituents on the quinolone core for antibacterial activity.

Properties

CAS Number

19562-30-2

Product Name

Piromidic acid

IUPAC Name

8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)

InChI Key

RCIMBBZXSXFZBV-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Piromidic acid; Acidum piromidicum [INN-Latin]; Actrun C; Bactramyl; BRN 0625004; EINECS 243-161-4; Enterol; Gastrurol; Panacid; PD 93; PD-93; Pirodal; Piromidic acid.

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.